molecular formula C7H3F4NO2 B1265542 4-Amino-2,3,5,6-tetrafluorobenzoic acid CAS No. 944-43-4

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Cat. No. B1265542
M. Wt: 209.1 g/mol
InChI Key: WTNSXWSOTDBWOR-UHFFFAOYSA-N
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Patent
US04333940

Procedure details

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is saturated with anhydrous ammonia at room temperature and then placed in a bomb and heated at 100° for 20 hrs. The resulting solution is evaporated and the residue crystallized from chloroform-hexane to yield 4-amino-2,3,5,6-tetrafluorobenzoic acid as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9](F)[C:8]([F:13])=[C:7]([F:14])[C:3]=1[C:4]([OH:6])=[O:5].[NH3:15]>[N+](C)([O-])=O>[NH2:15][C:9]1[C:10]([F:11])=[C:2]([F:1])[C:3]([C:4]([OH:6])=[O:5])=[C:7]([F:14])[C:8]=1[F:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=C(C(=C1F)F)F)F
Name
Quantity
400 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resulting solution is evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from chloroform-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)O)C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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